molecular formula C19H25ClN6O2 B2674947 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea CAS No. 1203118-53-9

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2674947
CAS No.: 1203118-53-9
M. Wt: 404.9
InChI Key: ABBKHWLSXJBXAQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylphenyl isocyanate and 2-methyl-6-morpholinopyrimidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Solvents: Solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-methylphenyl)-3-(2-aminoethyl)urea: A similar compound with a simpler structure.

    1-(2-Chloro-4-methylphenyl)-3-(2-(morpholin-4-yl)ethyl)urea: Another related compound with a different substituent.

Uniqueness

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O2/c1-13-3-4-16(15(20)11-13)25-19(27)22-6-5-21-17-12-18(24-14(2)23-17)26-7-9-28-10-8-26/h3-4,11-12H,5-10H2,1-2H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBKHWLSXJBXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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